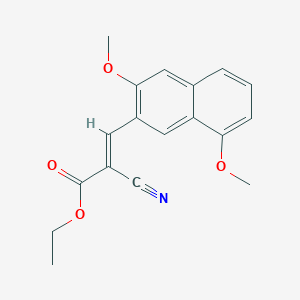

![molecular formula C20H23FN2O2 B2555320 1'-((6-(2-fluoroethoxy)pyridin-3-yl)methyl)-3H-spiro[isobenzofuran-1,4'-piperidine] CAS No. 1430423-19-0](/img/structure/B2555320.png)

1'-((6-(2-fluoroethoxy)pyridin-3-yl)methyl)-3H-spiro[isobenzofuran-1,4'-piperidine]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

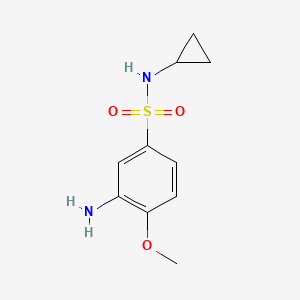

Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as line-angle, condensed, or skeletal formulas.

Synthesis Analysis

Synthesis analysis involves detailing the methods and steps used to create the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the 3D structure and atomic composition of the compound.Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include studying its reactivity, stability, and the products it forms during reactions.Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, polarity, and reactivity.Scientific Research Applications

Antimycobacterial Activity

Research has highlighted the synthesis and evaluation of spiro-piperidin-4-ones, including structures similar to the specified compound, for their antimycobacterial properties. One study detailed an atom economic and stereoselective synthesis of several spiro-piperidin-4-ones, evaluating their in vitro and in vivo activity against Mycobacterium tuberculosis and multidrug-resistant Mycobacterium tuberculosis. A specific compound was identified as particularly potent, indicating promise for reducing bacterial counts in lung and spleen tissues R. Kumar et al., 2008.

σ-Receptor Binding

Another area of application is in the study of σ-receptors, where spiro compounds, including spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines], were synthesized and evaluated for their binding properties to σ1 and σ2 receptors. These compounds displayed higher affinity for σ1 versus σ2 receptors, with specific ones showing high σ1 receptor affinity and selectivity C. Maier & B. Wünsch, 2002.

Histamine-3 Receptor Antagonism

Additionally, novel classes of spiro compounds have been designed as high-affinity and selective histamine-3 receptor (H3R) antagonists. These compounds demonstrated excellent H3R affinity, selectivity against other histamine receptor subtypes, and showed promising pharmacokinetic properties, although with noted limitations in oral bioavailability R. Dandu et al., 2012.

c-Met/ALK Inhibition for Cancer Therapy

Research on aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones has identified compounds with potent, selective inhibition of c-Met/ALK, indicating their potential as therapeutic agents in cancer treatment. One compound, in particular, demonstrated significant tumor growth inhibition in carcinoma xenograft models Jingrong Li et al., 2013.

Safety And Hazards

Researchers would study the compound’s toxicity, flammability, and other hazards. This can involve lab tests as well as computational predictions.

Future Directions

Based on the results of these analyses, researchers would suggest future directions for studying the compound. This could include potential applications, further experiments to conduct, or modifications to make to the compound.

properties

IUPAC Name |

1'-[[6-(2-fluoroethoxy)pyridin-3-yl]methyl]spiro[1H-2-benzofuran-3,4'-piperidine] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O2/c21-9-12-24-19-6-5-16(13-22-19)14-23-10-7-20(8-11-23)18-4-2-1-3-17(18)15-25-20/h1-6,13H,7-12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYUUSCWDKARNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3CO2)CC4=CN=C(C=C4)OCCF |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-((6-(2-fluoroethoxy)pyridin-3-yl)methyl)-3H-spiro[isobenzofuran-1,4'-piperidine] | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2555239.png)

![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3-bromophenyl)methanone](/img/structure/B2555241.png)

![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2555248.png)

![2-Methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoic acid](/img/structure/B2555251.png)

![2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid](/img/structure/B2555252.png)

![(E)-4-[2-[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino]ethylamino]-4-oxobut-2-enoic acid](/img/structure/B2555257.png)

![tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate](/img/no-structure.png)